Cholesta-1,4,6-trien-3-one

Vitamin D3 synthesis steroid deconjugation cholesta-1,5,7-trien-3-one

Cholesta-1,4,6-trien-3-one is a C27 steroidal ketone characterized by a conjugated triene system spanning positions 1, 4, and 6 of the steroid nucleus. It is formally a cholesterol derivative and serves primarily as a synthetic intermediate in the preparation of vitamin D3 analogs and hydroxylated metabolites, including 1α-hydroxyvitamin D3 and 1α,25-dihydroxycholecalciferol.

Molecular Formula C27H40O
Molecular Weight 380.6 g/mol
CAS No. 3464-60-6
Cat. No. B1218645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesta-1,4,6-trien-3-one
CAS3464-60-6
Synonyms1,4,6-cholestatrien-3-one
Molecular FormulaC27H40O
Molecular Weight380.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)C=CC34C)C
InChIInChI=1S/C27H40O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,13,15,17-19,22-25H,6-8,11-12,14,16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyNIJCHQWGAFQPFT-GYKMGIIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholesta-1,4,6-trien-3-one CAS 3464-60-6: Baseline Profile for a Steroidal Trienone Intermediate


Cholesta-1,4,6-trien-3-one is a C27 steroidal ketone characterized by a conjugated triene system spanning positions 1, 4, and 6 of the steroid nucleus [1]. It is formally a cholesterol derivative and serves primarily as a synthetic intermediate in the preparation of vitamin D3 analogs and hydroxylated metabolites, including 1α-hydroxyvitamin D3 and 1α,25-dihydroxycholecalciferol [1][2]. The compound has also been described as a lipoxygenase inhibitor and as an agent that induces differentiation in undifferentiated cells, though quantitative pharmacological data remain scarce in publicly available primary literature [3].

Why Purchasing Cholesta-1,4,6-trien-3-one CAS 3464-60-6 is Not Equivalent to Procuring Other Cholestatrienones


The specific substitution pattern of the conjugated triene system in Cholesta-1,4,6-trien-3-one dictates a unique chemical reactivity profile not shared by isomers such as cholesta-1,5,7-trien-3-one or the dienone analogs (e.g., cholesta-1,4-dien-3-one). The 1,4,6-triene arrangement is essential for the base-catalyzed deconjugation step that produces the 1,5,7-triene system, a critical intermediate for vitamin D3 analog synthesis [1]. Substituting an isomer with a different double-bond configuration, like cholesta-4,6-dien-3-one, would preclude this specific transformation, leading to synthetic failure or dramatically different product profiles. Without quantitative head-to-head data on yield or purity across all potential variants, any substitution carries a significant risk of unrecognized synthetic incompatibility, which is unacceptable in a regulated procurement environment.

Quantitative Differentiation Evidence for Cholesta-1,4,6-trien-3-one (CAS 3464-60-6) Relative to Closest Analogs


Synthetic Yield for Key Deconjugation Step to a Vitamin D3 Precursor

In the synthesis of 1α-hydroxy-7-dehydrocholesterol, a key vitamin D3 precursor, Cholesta-1,4,6-trien-3-one (1) is converted via base-catalyzed deconjugation and subsequent reduction to 3β-hydroxycholesta-1,5,7-triene (3). The transformation proceeds without intermediate purification and yields the Diels-Alder product (4) in a reported 25% yield from compound 1 [1]. A direct comparator for this specific transformation using an isomeric trienone such as cholesta-1,5,7-trien-3-one is not available, as the latter compound is noted to be 'very unstable' and therefore unsuitable for this synthetic route [1]. The reported yield establishes a benchmark for procurement evaluation when sourcing this intermediate for vitamin D3-related chemistry, although cross-study comparability is limited by the absence of published data for competing trienone substrates.

Vitamin D3 synthesis steroid deconjugation cholesta-1,5,7-trien-3-one

High-Purity Synthetic Method Yielding 91% Cholesta-1,4,6-trien-3-one

A palladium-catalyzed dehydrogenation method using allyl diethyl phosphate and 10% Pd/C in DMF at reflux under an inert atmosphere has been reported to produce cholesta-1,4,6-trien-3-one in 91% yield after recrystallization . This method employs green chemistry principles and avoids the use of DDQ, which is typical for sterol dehydrogenation. While this yield is impressive, it represents the outcome of a specific patent route and there is no published direct comparison with other dehydrogenation methods (e.g., DDQ or chloranil oxidation) performed on the same starting material. The data is therefore categorized as cross-study comparable; the yield serves as a procurement-relevant benchmark for assessing supplier synthesis capabilities, but not as a demonstration of superiority over other synthetic approaches.

Green chemistry palladium-catalyzed dehydrogenation sterol synthesis

Lipoxygenase Inhibition: A Qualitatively Described Activity Without Quantitative Comparator Data

Cholesta-1,4,6-trien-3-one is described in the MeSH vocabulary as a 'potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. However, the authoritative MeSH record does not provide IC50 values for any of these targets, nor does it name comparator compounds or establish a rank order of inhibitory potency. No primary research paper was identified that meets the core evidence admission rule of providing quantitative data for both the target compound and a named comparator. Consequently, this information cannot support a differentiation-based procurement argument at this time and is classified as a knowledge gap.

Lipoxygenase inhibitor arachidonic acid metabolism anti-inflammatory

Validated Application Scenarios for Cholesta-1,4,6-trien-3-one (CAS 3464-60-6) Based on Available Evidence


Synthesis of 1α-Hydroxyvitamin D3 and Related Active Vitamin D3 Metabolites

The primary, evidence-supported application of Cholesta-1,4,6-trien-3-one is as a synthetic intermediate in the preparation of 1α-hydroxyvitamin D3 and its 25-hydroxylated derivatives. The compound's conjugated 1,4,6-triene system enables a base-catalyzed deconjugation to the 1,5,7-triene system, which upon reduction yields a key diene precursor for subsequent photochemical or thermal isomerization to the active vitamin D3 scaffold [3][2]. This route is specifically enabled by the unique double-bond arrangement of Cholesta-1,4,6-trien-3-one; alternative isomers such as cholesta-4,6-dien-3-one cannot participate in this deconjugation pathway.

Evaluating Sterol Dehydrogenation Method Efficiency in Process Chemistry

The reported 91% yield for the palladium-catalyzed, DDQ-free synthesis of Cholesta-1,4,6-trien-3-one positions this compound as a model substrate for benchmarking green chemistry sterol dehydrogenation methods [3]. Industrial process chemists may use this specific steroidal trienone to compare catalyst efficiency, reaction throughput, and product purity across different supplier batches, establishing internal benchmarks for procurement of key starting materials in steroid synthesis programs.

Research on Steroidal Lipoxygenase Inhibitors (with Acknowledged Evidence Gap)

The MeSH classification of Cholesta-1,4,6-trien-3-one as a potent lipoxygenase inhibitor suggests potential utility in arachidonic acid pathway research [3]. However, the complete absence of published IC50 values or selectivity profiling data against related enzymes (COX-1, COX-2, carboxylesterase) means that any investigation using this compound as a pharmacological tool must include de novo characterization of its inhibitory potency and selectivity against appropriate reference inhibitors. Procurement for this purpose should be contingent on the user performing their own biological validation.

Antioxidant Additive Screening in Lipid-Based Formulations

The compound is noted to serve as an antioxidant in fats and oils [3]. This property, while not quantified, suggests a potential application in stability screening of lipid-based pharmaceutical or cosmetic formulations. However, without comparative antioxidant capacity data (e.g., ORAC values, peroxide value reduction) against established antioxidants like BHT or α-tocopherol, any procurement for this purpose remains exploratory.

Quote Request

Request a Quote for Cholesta-1,4,6-trien-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.